6-(Piperazin-1-yl)-1H-indazole
Overview
Description
6-(Piperazin-1-yl)-1H-indazole, also known as 6-PPI, is an organoindazole compound which has been studied for its potential pharmacological and biological applications. 6-PPI has been studied for its ability to act as an inhibitor of enzymes and receptors, and its potential therapeutic applications.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(Piperazin-1-yl)-1H-indazole, focusing on six unique fields:
Antifungal Activity
6-(Piperazin-1-yl)-1H-indazole derivatives have shown significant antifungal properties. Research has demonstrated that these compounds can inhibit the growth of various fungal strains, making them potential candidates for developing new antifungal agents . The structure-activity relationship studies have helped in optimizing these derivatives for better efficacy.
Antiparkinsonian Agents
This compound has been explored for its potential in treating Parkinson’s disease. Modifications of the indazole structure have led to derivatives that exhibit antiparkinsonian activity in animal models. These derivatives work by interacting with dopamine receptors, providing symptomatic relief in Parkinson’s disease .
Anticancer Research
6-(Piperazin-1-yl)-1H-indazole derivatives are being investigated for their anticancer properties. These compounds have shown the ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. They are particularly effective against certain types of cancer, such as breast and lung cancer.
Antibacterial Applications
The antibacterial potential of 6-(Piperazin-1-yl)-1H-indazole has been a subject of research due to its ability to disrupt bacterial cell walls and inhibit protein synthesis. This makes it a promising candidate for developing new antibiotics, especially against resistant bacterial strains .
Neuroprotective Effects
Research has indicated that 6-(Piperazin-1-yl)-1H-indazole derivatives may have neuroprotective effects. These compounds can protect neurons from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases. This application is particularly relevant for conditions like Alzheimer’s disease .
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to interact withCyclin-Dependent Kinases 4 and 6 (CDK4/6) and Histamine H3 and Sigma-1 Receptors . These targets play crucial roles in cell cycle control, signal transduction, and pain modulation .
Mode of Action
For instance, CDK4/6 inhibitors prevent the progression of the cell cycle from the G1 to S phase , while Histamine H3 and Sigma-1 Receptor antagonists have antinociceptive properties .
Biochemical Pathways
Cdk4/6 inhibitors, which are structurally similar, affect thecell cycle control pathway . On the other hand, Histamine H3 and Sigma-1 Receptor antagonists influence pain signaling pathways .
Result of Action
For instance, CDK4/6 inhibitors can lead to cell cycle arrest , while Histamine H3 and Sigma-1 Receptor antagonists have shown promising antinociceptive properties .
properties
IUPAC Name |
6-piperazin-1-yl-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11/h1-2,7-8,12H,3-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSRZZZVNSGKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732956 | |
Record name | 6-(Piperazin-1-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperazin-1-yl)-1H-indazole | |
CAS RN |
763910-07-2 | |
Record name | 6-(Piperazin-1-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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